4-Nitrophthalide
Overview
Description
4-Nitrophthalide is an organic compound with the molecular formula C8H5NO4. It is a derivative of phthalide, where a nitro group is substituted at the fourth position of the aromatic ring. This compound is known for its yellow crystalline appearance and is used in various chemical syntheses and industrial applications.
Mechanism of Action
Target of Action
It is known that 4-nitrophthalide is used as an intermediate in organic synthesis and the production of fluorescent dyes . It can be used to produce azo dyes, luminol, and other drug intermediates .
Mode of Action
As an intermediate in organic synthesis, it likely interacts with its targets through chemical reactions to form new compounds .
Biochemical Pathways
Given its use in the production of azo dyes and luminol, it may be involved in the biochemical pathways related to these compounds .
Pharmacokinetics
Its water solubility is less than 001 g/100 mL at 18 ºC , which may impact its bioavailability.
Result of Action
As an intermediate in organic synthesis, its primary role is likely in the formation of new compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, it is stable and combustible, but incompatible with moisture, water, strong oxidizing agents, and strong bases . Its reactivity profile suggests that it may react exothermically with water .
Biochemical Analysis
Biochemical Properties
4-Nitrophthalide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it is involved in the synthesis of 4-nitrophthalonitrile and 5-cyanophthalide, which are crucial intermediates in drug production . The interactions between this compound and these biomolecules are primarily based on its ability to act as a nitrated amine, which can neutralize acids to form salts and water .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to changes in gene expression related to stress response . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their activity. For instance, this compound can inhibit certain enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function . Its nitrated amine structure allows it to participate in acid-base reactions, which are exothermic and can influence the activity of various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under dry, room temperature conditions but can degrade when exposed to moisture, water, strong oxidizing agents, or strong bases . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including prolonged oxidative stress and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound have been associated with increased oxidative stress and potential damage to cellular structures . Threshold effects have been observed, where a certain dosage level must be reached before significant changes in cellular function occur .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other compounds. For instance, it can be metabolized into 4-nitrophthalonitrile and 5-cyanophthalide, which are important intermediates in drug synthesis . These interactions can affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . For example, this compound may be transported into cells via specific transporters and then distributed to various organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and induce oxidative stress . Its localization can also affect its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrophthalide can be synthesized through the nitration of phthalimide. The process involves the following steps:
Nitration Reaction: Phthalimide is treated with a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is carried out at a temperature between 10°C and 15°C to control the exothermic nature of the nitration process.
Isolation: The reaction mixture is then poured into ice water to precipitate the crude product.
Purification: The crude product is filtered, washed with water, and recrystallized from ethanol to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and efficient isolation of the product.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophthalide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phthalic acid derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium hydroxide, and other nucleophiles.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products Formed
Reduction: 4-Aminophthalide.
Substitution: Various substituted phthalides depending on the nucleophile used.
Hydrolysis: 4-Nitrophthalic acid.
Scientific Research Applications
4-Nitrophthalide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs and diagnostic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophthalimide
- 4-Nitrophthalic acid
- 3-Nitrophthalide
- 3-Nitrophthalimide
Uniqueness
4-Nitrophthalide is unique due to its specific substitution pattern and reactivity. The presence of the nitro group at the fourth position of the phthalide ring imparts distinct chemical properties, making it suitable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
4-nitro-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8-5-2-1-3-7(9(11)12)6(5)4-13-8/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPUVQUUAYGRHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361021 | |
Record name | 4-NITROPHTHALIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65399-18-0 | |
Record name | 4-Nitrophthalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65399-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-NITROPHTHALIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 4-nitrophthalide in the synthesis of 4-indolecarboxylic acid?
A1: The synthesis described in the paper [] leverages the structure of this compound as a building block. The nitro group in this compound is crucial as it can be reduced to an amine, which can then be transformed into various other functional groups. In this specific synthesis, the reduction of 3-nitrophthalimide (a this compound derivative) with sodium borohydride followed by hydrolysis is a key step in generating the necessary intermediate, 3-hydroxy-4-nitrophthalide. This highlights the utility of this compound and its derivatives as versatile intermediates in organic synthesis.
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